molecular formula C21H15F9N4 B2925371 2,4-Bis(trifluoromethyl)-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,8-naphthyridine CAS No. 477851-80-2

2,4-Bis(trifluoromethyl)-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,8-naphthyridine

Cat. No. B2925371
CAS RN: 477851-80-2
M. Wt: 494.365
InChI Key: UVQGTISEWZNWNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Bis(trifluoromethyl)-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,8-naphthyridine is a useful research compound. Its molecular formula is C21H15F9N4 and its molecular weight is 494.365. The purity is usually 95%.
BenchChem offers high-quality 2,4-Bis(trifluoromethyl)-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,8-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Bis(trifluoromethyl)-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,8-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimycobacterial Activity

The synthesis of 4-phenyl-1,8-naphthyridine derivatives, including those with a piperazino group in the 2- and/or 7-position, has been explored for antimycobacterial properties. These compounds have shown marked activity against Mycobacterium tuberculosis H37Rv, although no clear structure-activity relationship could be deduced from the series evaluated (Ferrarini et al., 1998).

Antiproliferative Properties and DNA Binding

Benzochromene derivatives, synthesized from a reaction involving 2-naphthol and catalyzed by a novel catalyst, have shown potent cytotoxic activities against colorectal cancer cells. These compounds induced apoptosis through cell cycle arrest and modulation of gene expression, highlighting their potential as chemotherapeutic agents (Ahagh et al., 2019).

Facile Synthesis and Antimicrobial Evaluation

A greener synthesis approach has been applied to produce 4-aryl-2-(3-(2-(trifluoromethyl)phenyl)-1,8-naphthyridin-2-yl)phthalazin-1(2H)-one derivatives. These compounds demonstrated significant antibacterial and antifungal activities, with some showing excellent efficacy against both Gram-positive and Gram-negative bacteria (Sakram et al., 2019).

Novel Antibacterial Agents

The synthesis of novel [1,2,4]triazolo[3,4-h][1,8]naphthyridine-7-carboxylic acid derivatives with a functional Mannich-base moiety at the C-8 position revealed compounds with potent antibacterial activity. Some showed better efficacy than ciprofloxacin against resistant strains, suggesting their potential as novel anti-infective therapies (Liuzhou et al., 2015).

Serotonin 5-HT3 Receptor Antagonists

A series of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile compounds were synthesized and evaluated for their antagonism against the serotonin 5-HT3 receptor. This research highlights the therapeutic potential of these compounds in treating conditions mediated by 5-HT3 receptors (Mahesh et al., 2004).

properties

IUPAC Name

2,4-bis(trifluoromethyl)-7-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F9N4/c22-19(23,24)12-2-1-3-13(10-12)33-6-8-34(9-7-33)17-5-4-14-15(20(25,26)27)11-16(21(28,29)30)31-18(14)32-17/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQGTISEWZNWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F9N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Bis(trifluoromethyl)-7-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1,8-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.